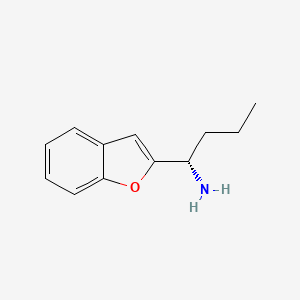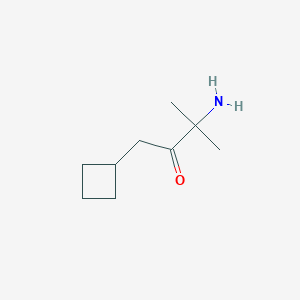
3-Amino-1-cyclobutyl-3-methylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-cyclobutyl-3-methylbutan-2-one is an organic compound with the molecular formula C₉H₁₇NO It is a cyclobutyl derivative with an amino group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-cyclobutyl-3-methylbutan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclobutanone and methylamine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-cyclobutyl-3-methylbutan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutyl ketones, while reduction can produce cyclobutyl alcohols.
Scientific Research Applications
3-Amino-1-cyclobutyl-3-methylbutan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-cyclobutyl-3-methylbutan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclobutyl ring provides structural stability. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-cyclobutyl-3-methylbutan-1-one: Similar structure but with a different position of the ketone group.
3-Amino-1-cyclobutyl-3-methylbutan-2-ol: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness
3-Amino-1-cyclobutyl-3-methylbutan-2-one is unique due to its specific combination of functional groups and cyclobutyl ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-amino-1-cyclobutyl-3-methylbutan-2-one |
InChI |
InChI=1S/C9H17NO/c1-9(2,10)8(11)6-7-4-3-5-7/h7H,3-6,10H2,1-2H3 |
InChI Key |
FJYILMIJIWPSKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)CC1CCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



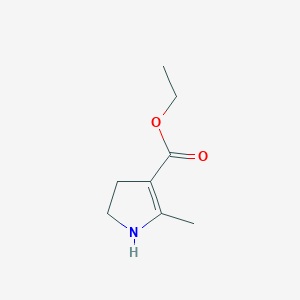
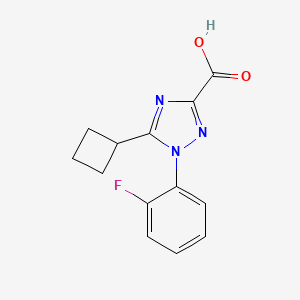
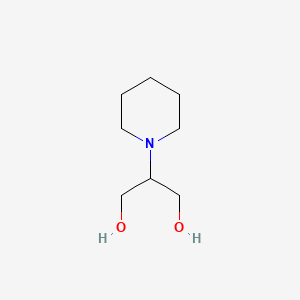
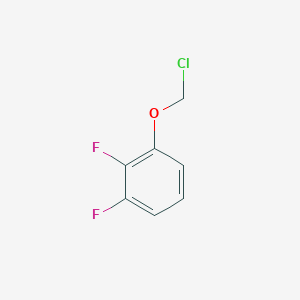
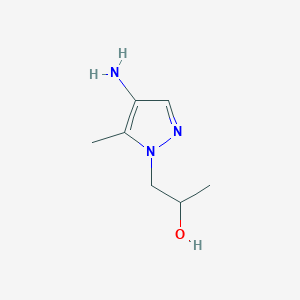
![3-[(Pyridin-2-ylmethyl)amino]propanoic acid](/img/structure/B13170167.png)
![1-[(2S)-pyrrolidin-2-yl]pentan-1-one](/img/structure/B13170174.png)
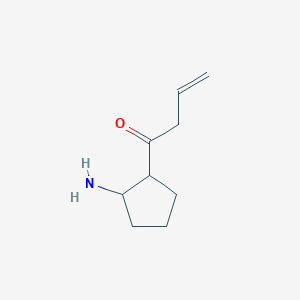
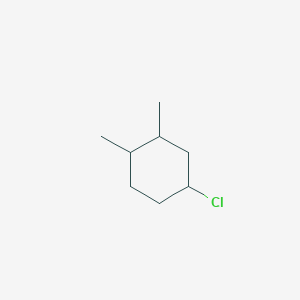
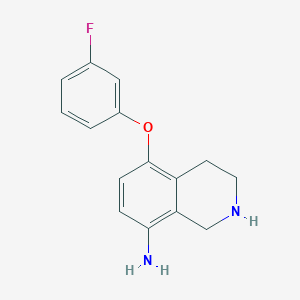
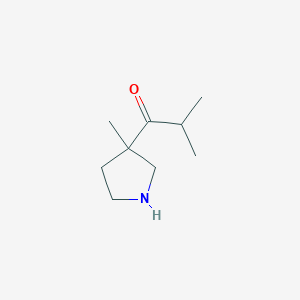
![[(4-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13170191.png)
